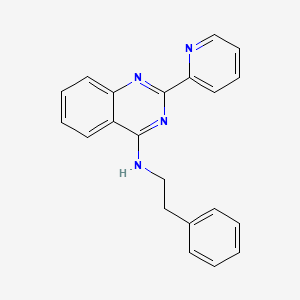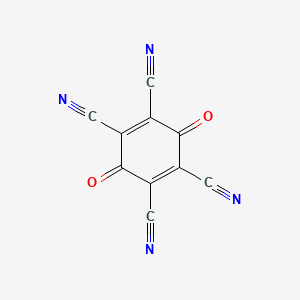
Tetracyano-1,4-benzoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracyano-1,4-benzoquinone is an organic compound with the molecular formula C10N4O2. It is a derivative of 1,4-benzoquinone, where four cyano groups replace the hydrogen atoms. This compound is known for its strong electron-accepting properties, making it a valuable material in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetracyano-1,4-benzoquinone can be synthesized from tetracyano-1,4-hydroquinone. The process involves the oxidation of tetracyano-1,4-hydroquinone using a disilver salt. This method ensures the conversion of the hydroquinone derivative to the benzoquinone form .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route as laboratory preparation but on a larger scale. The use of efficient oxidizing agents and controlled reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracyano-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions convert it back to tetracyano-1,4-hydroquinone.
Substitution: The cyano groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include silver salts for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and solvent conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include various substituted quinones and hydroquinones, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Tetracyano-1,4-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an electron acceptor in organic synthesis and as a reagent in various chemical reactions.
Biology: Its electron-accepting properties make it useful in studying redox reactions in biological systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of tetracyano-1,4-benzoquinone involves its strong electron-accepting properties. It can accept electrons from various donors, making it a powerful oxidizing agent. This property is utilized in redox reactions, where it facilitates the transfer of electrons between molecules. The molecular targets and pathways involved include various redox-active enzymes and electron transport chains in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrachloro-1,4-benzoquinone: Similar in structure but with chlorine atoms instead of cyano groups.
1,4-Benzoquinone: The parent compound without any substituents.
1,4-Naphthoquinone: A larger quinone with additional aromatic rings.
Uniqueness
Tetracyano-1,4-benzoquinone is unique due to its strong electron-accepting properties, which are enhanced by the presence of four cyano groups. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in scientific research and industry .
Propriétés
Numéro CAS |
4032-03-5 |
|---|---|
Formule moléculaire |
C10N4O2 |
Poids moléculaire |
208.13 g/mol |
Nom IUPAC |
3,6-dioxocyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4O2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
Clé InChI |
JNGDCMHTNXRQQD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=O)C(=C(C1=O)C#N)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)

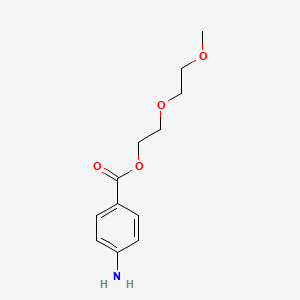
![4-(4-methylpiperidin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B14158653.png)
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
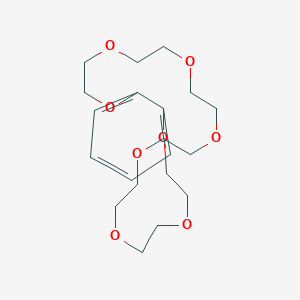
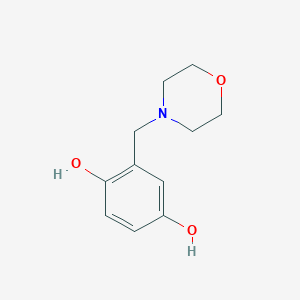
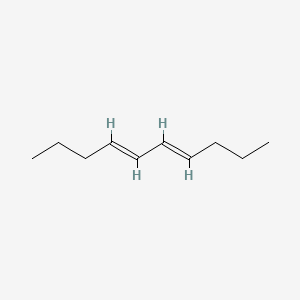
![6-Piperidin-1-yl-tetrazolo[1,5-b]pyridazine](/img/structure/B14158672.png)

![(4,4-dimethyl-8-phenyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)hydrazine](/img/structure/B14158685.png)

![5',8'-Dimethoxy-3',4'-dihydro-1'H-spiro[imidazolidine-4,2'-naphthalene]-2,5-dione](/img/structure/B14158701.png)
